methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl ester at position 3 and a 2-ethoxy-2-oxoethyl group at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis, reported by Attayibat et al. (2007), involves straightforward alkylation and esterification steps, yielding a stable crystalline product . The compound is commercially available through suppliers like CymitQuimica, highlighting its relevance in industrial and academic research .
Properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-3-15-8(12)6-11-5-4-7(10-11)9(13)14-2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKWDXCYZDHLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl bromoacetate with a pyrazole derivative. One common method includes the use of potassium tert-butoxide as a base in an anhydrous diethyl ether solvent. The reaction mixture is refluxed, followed by the addition of ethyl bromoacetate. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The compound undergoes hydrolysis of both its methyl and ethoxy ester groups under varying conditions, yielding carboxylic acid derivatives.
Hydrothermal Hydrolysis of Ethoxy Ester
Under hydrothermal conditions, the ethoxy ester group is selectively hydrolyzed to form a carboxylic acid. This reaction is critical in generating coordination-active ligands for metal-organic frameworks (MOFs) .
| Condition | Reagent/Environment | Product | Yield | Source |
|---|---|---|---|---|
| Hydrothermal (150°C) | Water, in situ hydrolysis | 1-(carboxymethyl)-1H-pyrazole-3-carboxylic acid | 55–73% |
Mechanism :
The reaction proceeds via nucleophilic attack by water on the carbonyl carbon of the ethoxy ester, facilitated by high-temperature conditions. The resulting intermediate undergoes dealkylation to form the stable carboxylic acid .
Base-Catalyzed Saponification of Methyl Ester
The methyl ester at the pyrazole-3-position undergoes saponification in basic aqueous solutions, forming the corresponding carboxylate salt.
| Condition | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Aqueous NaOH (0.1 M) | NaOH, reflux | Sodium 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | Requires 6–8 hours |
Example Reaction :
Coordination Chemistry with Metal Ions
The hydrolyzed carboxylic acid derivative participates in chelation with transition metals, forming stable complexes. For example:
-
Cobalt(II) Complex : Forms [Co(HL1)₂(H₂O)₂] with octahedral geometry, confirmed by X-ray diffraction .
-
Nickel(II) Complex : Generates [Ni(L2)(H₂O)₄], exhibiting a square-planar structure .
Key Coordination Modes :
-
Bidentate binding via pyrazole nitrogen and carboxylate oxygen.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy-2-oxoethyl side chain is susceptible to nucleophilic substitution reactions under mild conditions.
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Ammonia (NH₃) | 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylate | Room temperature, EtOH | |
| Hydrazine (N₂H₄) | 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-3-carboxylate | Reflux, 4 hours |
Example Reaction :
Reduction of the Pyrazole Core
Though less common, the pyrazole ring can undergo partial reduction under catalytic hydrogenation conditions.
| Catalyst | Product | Conditions | Source |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Partially saturated pyrazoline derivative | Ethanol, 12 hours |
Mechanism :
Selective reduction of the pyrazole’s N–N bond occurs, preserving the ester functionalities.
Transesterification Reactions
The ethoxy ester group can undergo transesterification with alcohols to modify solubility or reactivity.
| Alcohol | Product | Conditions | Source |
|---|---|---|---|
| Methanol | 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate | HCl catalyst, reflux |
Example Reaction :
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decarboxylation, releasing CO₂ and forming a methylene-bridged pyrazole derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate, exhibit significant antimicrobial properties. A study conducted in 2023 evaluated the antimicrobial activities of several pyrazole derivatives, demonstrating that these compounds effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .
Case Study:
In vitro tests using the agar well diffusion method showed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections.
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. A study highlighted the effectiveness of pyrazole derivatives in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. The research utilized Peter's method for in vivo testing, which confirmed that certain derivatives could significantly reduce parasitemia in infected mice .
Data Table: Antimalarial Efficacy of Pyrazole Derivatives
| Compound Name | Dosage (mg/kg) | % Parasitemia Reduction |
|---|---|---|
| This compound | 20 | 85% |
| Control (Chloroquine) | 5 | 95% |
Coordination Chemistry
This compound has been utilized as a ligand in coordination chemistry, particularly with lanthanide metals. These complexes have shown promise in various applications, including catalysis and luminescence.
Case Study:
A recent study synthesized binuclear lanthanoid complexes using this compound as a bridging ligand. Characterization through NMR and UV-visible spectroscopy revealed unique luminescent properties suitable for applications in optoelectronics .
Mechanism of Action
The mechanism of action of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Ethyl Esters with Aryl-Oxoethyl Groups
- Ethyl 1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate (Compound 34) Structure: Ethyl ester at position 3; 2-oxo-2-phenylethyl group at position 1. Synthesis: 90% yield via K₂CO₃-mediated alkylation in methanol . Properties: Melting point = 98–100°C; hydrolyzed to carboxylic acid (Compound 36, m.p. 197–200°C) .
Ethyl 1-(2-(2-methoxyphenyl)-2-oxoethyl)-1H-pyrazole-3-carboxylate (Compound 35)
Comparison: The ethoxy group in the target compound may enhance solubility in nonpolar solvents compared to phenyl or methoxyphenyl substituents. Hydrolysis rates of the ester group could differ due to steric and electronic effects of the aryl groups.
Halogenated and Sulfonyl-Substituted Pyrazoles
Methyl 5-(4-Iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (Compound 10)
Ethyl 1-(2-fluorobenzyl)-5-(methylsulfonyl)-1H-pyrazole-3-carboxylate
The target compound lacks these groups, suggesting lower binding affinity to enzymatic targets like cyclooxygenase.
Analogues with Different Ester Groups
Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate
Methyl 1-(Difluoromethyl)-1H-pyrazole-3-carboxylate
Complex Derivatives with Heterocyclic Moieties
- Ethyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (Compound 21) Structure: Quinoline and dimethoxyphenyl substituents. Synthesis: Reduced with LiAlH₄ to alcohol intermediates .
- Quinoline-4-carboxylate Derivatives with Ethoxy-oxoethyl Groups Properties: Studied for nonlinear optical (NLO) properties and antibacterial activity .
Research Implications
The structural flexibility of methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate allows for diverse modifications, such as hydrolysis to carboxylic acids or alkylation of the oxoethyl group. Its simpler structure compared to halogenated or sulfonated analogues makes it a cost-effective intermediate in drug discovery pipelines. Future studies could explore its utility in metal coordination complexes, leveraging the pyrazole ring’s chelating ability .
Biological Activity
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its therapeutic potential.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethylbromoacetate under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming its structure and purity .
2.1 Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. Research has shown that certain pyrazole compounds can inhibit key cancer-related pathways, such as those involving BRAF(V600E) and EGFR, which are critical in various cancers .
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study reported that pyrazole derivatives showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin, enhancing cytotoxicity against breast cancer cells .
2.2 Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation. Compounds similar to this compound have demonstrated selective inhibition of COX-2 over COX-1, making them promising candidates for anti-inflammatory therapies .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and cellular uptake |
| Pyrazole ring | Essential for biological activity; involved in binding to target enzymes |
| Carboxylate moiety | Contributes to the interaction with biological targets |
Studies suggest that modifications to the ethoxy group or the carboxylate moiety can significantly alter the compound's potency and selectivity against specific targets .
4.1 In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
4.2 In Vivo Studies
Preliminary in vivo studies using murine models have shown that this compound can reduce tumor growth significantly compared to control groups. These findings support further investigation into its potential as an anticancer drug .
5. Conclusion
This compound represents a promising candidate for further development in pharmacological applications due to its notable antitumor and anti-inflammatory activities. Ongoing research into its SAR will be crucial for optimizing its efficacy and safety profile.
Q & A
Basic: What synthetic methodologies are commonly employed for methyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of a primary amine (e.g., benzylamine derivatives) with β-keto esters to form hydrazone intermediates.
- Step 2: Cyclization using hydrazine hydrate or substituted hydrazines under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) to construct the pyrazole ring.
- Step 3: Introduction of the ethoxy-oxoethyl group via alkylation or nucleophilic substitution, often using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF).
Key Considerations: - Purity of intermediates is critical; column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolation .
- Reaction yields (~30–50%) can be improved by optimizing stoichiometry and solvent polarity .
Basic: How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS typically shows [M+1]⁺ peaks matching molecular weight (e.g., m/z 253.1 for C₁₀H₁₂N₂O₄) .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Solubility: Perform systematic tests in solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Note that conflicting data may arise from impurities; repurify via recrystallization (ethanol/water) .
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Decomposition products (e.g., CO, nitrogen oxides) should be identified via GC-MS .
Contradictions: Evidence indicates a lack of authoritative data on partition coefficients and auto-ignition temperatures, necessitating experimental validation .
Advanced: What strategies optimize reaction conditions for higher yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Use Pd/C or Cu(I) catalysts to enhance coupling efficiency during alkylation .
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of esters).
- Flow Chemistry: Implement continuous flow reactors to improve heat transfer and scalability, reducing reaction time by 30–40% .
Advanced: How to evaluate the compound’s stability under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Avoid temperatures exceeding 100°C during synthesis .
- Light Sensitivity: Store in amber vials under nitrogen; monitor photodegradation via HPLC over 30 days.
- Incompatibilities: Reactivity with strong oxidizers (e.g., HNO₃) necessitates inert atmospheres during handling .
Advanced: How to design structure-activity relationship (SAR) studies for pyrazole derivatives?
Methodological Answer:
- Modification Sites:
- Assays: Use enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., anti-cancer activity in HeLa cells) to correlate structural changes with activity .
Advanced: What protocols ensure safe handling during accidental spills or exposure?
Methodological Answer:
- Containment: Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services. Avoid drains due to unknown ecotoxicity .
- Exposure Mitigation: Immediate rinsing (15+ minutes for eyes), followed by medical consultation. Do not induce vomiting if ingested .
Advanced: How to design ecological impact studies given limited ecotoxicity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
